N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine
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Overview
Description
“N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine” is an organic compound with the CAS Number: 333456-97-6 . Its IUPAC name is {4-fluoro [(4-methylphenyl)sulfonyl]anilino}acetic acid . The compound has a molecular weight of 323.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14FNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder. Its melting point and boiling point are not available from the search results. The compound is sparingly soluble in water and most organic solvents.Scientific Research Applications
Chromatography and Analytical Techniques
A study investigated the application of a fluorosurfactant in micellar electrokinetic capillary chromatography (MEKC), highlighting the surfactant's increased efficiency and selectivity differences compared to conventional surfactants like sodium dodecylsulfate. This research underscores the potential of fluorinated compounds in enhancing chromatographic analyses (R. de Ridder et al., 2001).
Polymer Electrolytes and Materials Science
Another application is found in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction. This process enables precise control over cation functionality, demonstrating the compound's utility in developing advanced materials (D. Kim et al., 2011).
Neuropharmacology
Research into NMDA receptor antagonists identified sulfonamide derivatives as novel NR1/NR2A receptor antagonists. These compounds, including specific sulfonamide derivatives, exhibited potent inhibitory effects on the receptor, suggesting their potential in elucidating the physiological and pathological roles of the NR2A subunit (E. Bettini et al., 2010).
Fluorogenic Labeling in Neurotransmitter Analysis
The use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic labeling reagent for the analysis of amino acid neurotransmitters showcases the importance of fluorinated compounds in bioanalytical methods. This technique allows for the efficient and sensitive detection of neurotransmitters, indicating the compound's applicability in neurochemistry (C. Klinker et al., 2007).
Drug-Tubulin Interactions
Investigation into the binding of sulfonamide drugs to the colchicine site of tubulin revealed the potential of certain sulfonamides, including fluorophenyl derivatives, to inhibit tubulin polymerization. This study provides insights into the mechanism of action of potential anticancer agents and the role of fluorinated compounds in modulating protein interactions (Mithu Banerjee et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICORXIQAHXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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